molecular formula C14H10ClN3 B11486892 (1Z)-1-[(4-chlorophenyl)imino]-1H-isoindol-3-amine

(1Z)-1-[(4-chlorophenyl)imino]-1H-isoindol-3-amine

Cat. No.: B11486892
M. Wt: 255.70 g/mol
InChI Key: MFOOGZWOWXURTC-UHFFFAOYSA-N
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Description

(1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring. The presence of the 4-chlorophenyl group and the diimine functionality in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under specific conditions. One common method includes the use of a condensation reaction where 4-chlorobenzaldehyde reacts with an amine in the presence of a catalyst to form the desired isoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the diimine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-N1-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N1-(4-CHLOROPHENYL)-2,

Properties

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

3-(4-chlorophenyl)iminoisoindol-1-amine

InChI

InChI=1S/C14H10ClN3/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,(H2,16,17,18)

InChI Key

MFOOGZWOWXURTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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